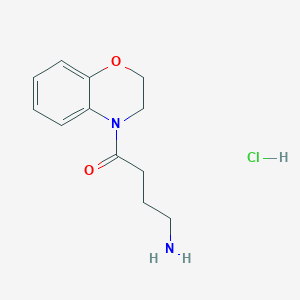

Clorhidrato de 4-amino-1-(3,4-dihidro-2H-1,4-benzoxazin-4-il)butan-1-ona

Descripción general

Descripción

“4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” is a chemical compound with the CAS Number: 1311317-90-4. Its molecular weight is 256.73 . The IUPAC name for this compound is 4-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-4-oxo-1-butanamine hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Physical And Chemical Properties Analysis

The physical form, storage temperature, and shipping temperature of “4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride” are not specified in the available data .

Aplicaciones Científicas De Investigación

Síntesis de Compuestos Heterocíclicos

El compuesto sirve como precursor en la síntesis de varios compuestos heterocíclicos, que son cruciales en la química medicinal. Los derivados de la 2-sustituida 4H-3,1-benzoxazin-4-ona, a la que se relaciona el compuesto en cuestión, se han sintetizado utilizando el catión iminio del cloruro de cianúrico y la dimetilformamida como agentes ciclizantes . Estos heterociclos exhiben una amplia gama de actividades biológicas y se utilizan en el desarrollo de nuevos productos farmacéuticos.

Inhibición de Elastasa

Algunos derivados de benzoxazinonas se han identificado como potentes inhibidores de la elastasa. La elastasa es una enzima que descompone la elastina, una proteína importante en los tejidos conectivos. Los inhibidores de la elastasa tienen posibles aplicaciones terapéuticas en afecciones como el enfisema y la fibrosis quística donde la actividad de la elastasa es perjudicial .

Agentes Antineoplásicos

Los derivados de benzoxazinona han mostrado promesa como agentes antineoplásicos, que se utilizan en el tratamiento del cáncer. Funcionan inhibiendo la proliferación de células cancerosas e induciendo la apoptosis, deteniendo así la progresión de la enfermedad .

Inhibición Enzimática

El compuesto tiene aplicaciones en la inhibición enzimática, que es un aspecto crítico del desarrollo de fármacos. Los inhibidores enzimáticos se utilizan para tratar una variedad de enfermedades interfiriendo con las vías metabólicas que contribuyen a la progresión de la enfermedad .

Propiedades Fungicidas

Los derivados de benzoxazinona, incluido el compuesto en cuestión, se han explorado por sus propiedades fungicidas. Se han probado para su capacidad de inhibir el crecimiento de hongos, lo cual es valioso en la agricultura y el tratamiento de infecciones fúngicas .

Preparación de Derivados de Quinazolinona

El compuesto se utiliza como material de partida para la preparación de derivados de 2,3-disustituidos 4(3H)-quinazolinona. Estos derivados son conocidos por sus propiedades medicinales y se exploran para su uso en el tratamiento de diversas condiciones de salud .

Aplicaciones Antiinflamatorias

La investigación ha indicado que ciertos derivados de benzoxazinona pueden exhibir efectos antiinflamatorios significativos. Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antiinflamatorios .

Actividad Antifúngica

Se ha preparado y probado una serie de derivados de tiadiazol, que se pueden sintetizar a partir de compuestos de benzoxazinona, para sus actividades antifúngicas. Estos estudios son cruciales para descubrir nuevos agentes antifúngicos que se pueden utilizar en medicina .

Safety and Hazards

Mecanismo De Acción

Indole Derivatives

The compound is an indole derivative . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Benzoxazin Derivatives

The compound also contains a benzoxazin ring. Some benzoxazin derivatives have been found to exhibit substantial and broad-spectrum antifungal activities .

Análisis Bioquímico

Biochemical Properties

4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it interacts with enzymes such as cytochrome P450, which is crucial for the metabolism of many endogenous and exogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .

Cellular Effects

The effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, it can affect the expression of genes related to apoptosis and cell cycle regulation, thereby influencing cell survival and proliferation .

Molecular Mechanism

At the molecular level, 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride in laboratory settings have been studied to understand its stability and long-term impact on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. It has been observed that the compound remains relatively stable under controlled conditions, maintaining its biological activity for extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of signaling pathways. At higher doses, it can induce toxic or adverse effects, including cellular toxicity and organ damage. Threshold effects have been observed, where a specific dosage range elicits the desired biological response without causing significant toxicity .

Metabolic Pathways

4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic flux and levels of metabolites can be affected by the presence of this compound, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, accumulating in specific cellular compartments. The localization and accumulation of the compound can affect its biological activity and efficacy. Additionally, binding proteins can facilitate the transport and distribution of the compound within the body .

Subcellular Localization

The subcellular localization of 4-amino-1-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)butan-1-one hydrochloride plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular localization can also determine the interactions of the compound with other biomolecules, affecting its overall biological activity .

Propiedades

IUPAC Name |

4-amino-1-(2,3-dihydro-1,4-benzoxazin-4-yl)butan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2.ClH/c13-7-3-6-12(15)14-8-9-16-11-5-2-1-4-10(11)14;/h1-2,4-5H,3,6-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHOAYPNKIQLJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2N1C(=O)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

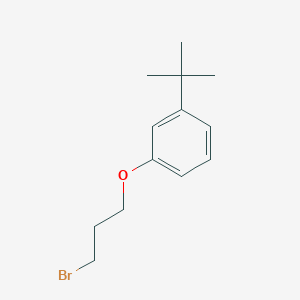

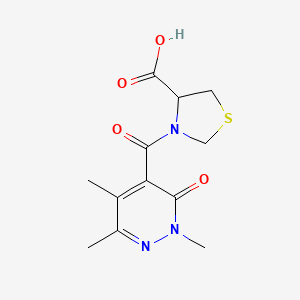

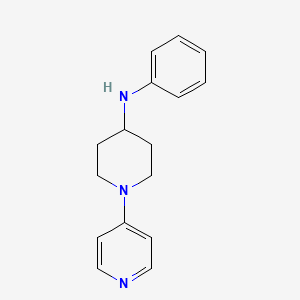

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

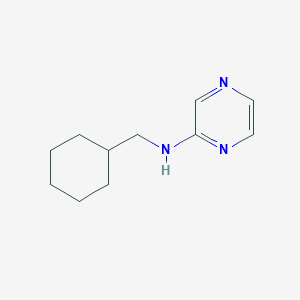

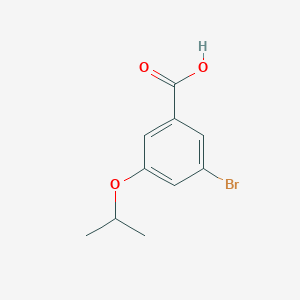

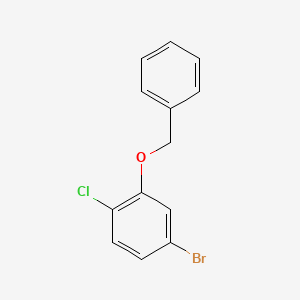

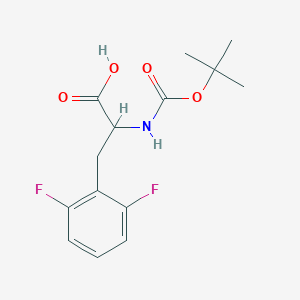

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid](/img/structure/B1523225.png)

![(2-Methoxyethyl)({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B1523226.png)

![3-Amino-2-{[4-(trifluoromethyl)phenyl]methyl}propan-1-ol](/img/structure/B1523228.png)

![1-[2-(Morpholin-4-yl)phenyl]ethan-1-amine](/img/structure/B1523229.png)

![Ethyl 3-[(4-methoxyphenyl)methoxy]propanoate](/img/structure/B1523231.png)

![N-[(5-phenylthiophen-2-yl)methyl]cyclohexanamine](/img/structure/B1523236.png)

![3-Bromopyrazolo[1,5-B]pyridazine](/img/structure/B1523243.png)